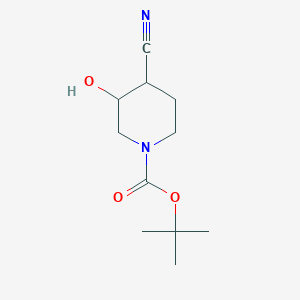
1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3RS,4RS)-4-cyano-3-hydroxy-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a cyano group and a hydroxy group on the piperidine ring, along with a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3RS,4RS)-4-cyano-3-hydroxy-piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against specific diseases or conditions, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings .
Wirkmechanismus
The mechanism of action of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with specific molecular targets. The cyano group and hydroxy group on the piperidine ring can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl bromoacetate
- tert-Butyl chloroacetate
Comparison: Compared to similar compounds, 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is unique due to the presence of both a cyano group and a hydroxy group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl 4-cyano-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
KUAAPLIYEFPNBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















